molecular formula C36H42IN3O4 B11933585 Cyanine5 NHS ester iodide

Cyanine5 NHS ester iodide

Cat. No.: B11933585
M. Wt: 707.6 g/mol
InChI Key: MSVPQRMWNARNJZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanine5 NHS ester iodide typically involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the NHS ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using chromatographic techniques and stored under desiccating conditions to maintain stability .

Scientific Research Applications

Cyanine5 NHS ester iodide is widely used in various fields of scientific research due to its excellent fluorescent properties :

Properties

Molecular Formula

C36H42IN3O4

Molecular Weight

707.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;iodide

InChI

InChI=1S/C36H42N3O4.HI/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1

InChI Key

MSVPQRMWNARNJZ-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-]

Origin of Product

United States

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